molecular formula C10H16O4 B1616939 Ethyl 2-acetyl-5-oxohexanoate CAS No. 35490-05-2

Ethyl 2-acetyl-5-oxohexanoate

Cat. No.: B1616939
CAS No.: 35490-05-2
M. Wt: 200.23 g/mol
InChI Key: FSXQBIOXTYIIDI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-oxohexanoate: is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and contains both an acetyl and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Ethyl 2-acetyl-5-oxohexanoate can be synthesized through the reaction of ethyl acetoacetate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired product.

    Biocatalytic Synthesis: Another method involves the biocatalytic reduction of ethyl 5-oxohexanoate using isolated enzymes or whole cells that exhibit ketone-reducing activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Ethyl 2-acetyl-5-oxohexanoate can undergo reduction reactions to form the corresponding alcohol. For example, reduction with sodium borohydride yields ethyl 2-acetyl-5-hydroxyhexanoate.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or oxo groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium ethoxide, alkyl halides.

Major Products Formed:

    Reduction: Ethyl 2-acetyl-5-hydroxyhexanoate.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-acetyl-5-oxohexanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme specificity and activity.

Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for applications in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-oxohexanoate involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of the oxo group to a hydroxyl group. This reaction proceeds via the transfer of hydride ions from a cofactor, such as NADH or NADPH, to the oxo group, resulting in the formation of the corresponding alcohol .

Comparison with Similar Compounds

    Ethyl 5-oxohexanoate: Similar in structure but lacks the acetyl group.

    Ethyl 2-acetyl-5-hydroxyhexanoate: The reduced form of ethyl 2-acetyl-5-oxohexanoate.

    Ethyl 4-acetyl-5-oxohexanoate: A positional isomer with the acetyl group at a different position.

Uniqueness: this compound is unique due to the presence of both an acetyl and an oxo group, which imparts distinct reactivity and chemical properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-acetyl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQBIOXTYIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956896
Record name Ethyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-05-2
Record name Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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